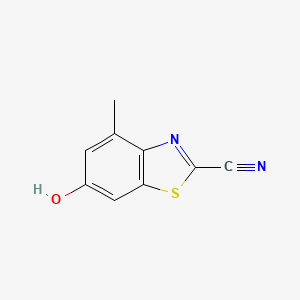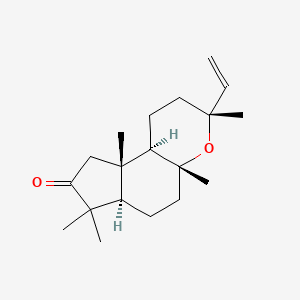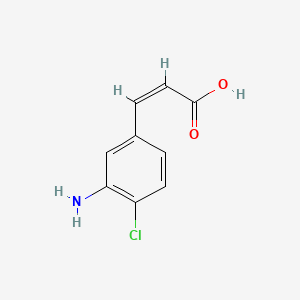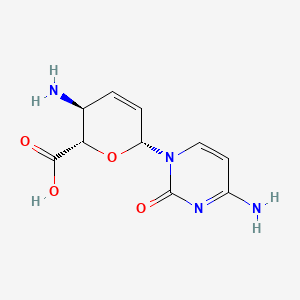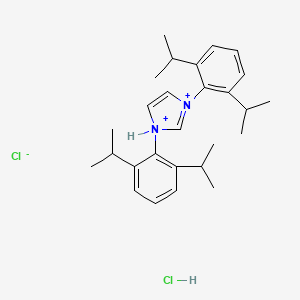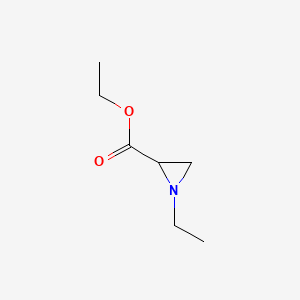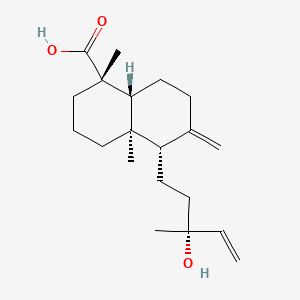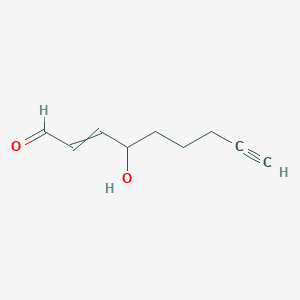
4-Hydroxynon-2-en-8-ynal
Overview
Description
4-Hydroxy Nonenal Alkyne is a derivative of 4-Hydroxy Nonenal, a major aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . This compound is characterized by the presence of a terminal alkyne group, which makes it particularly useful in click chemistry applications . 4-Hydroxy Nonenal Alkyne is known for its role in various biological processes and its potential involvement in numerous diseases, including chronic inflammation, neurodegenerative diseases, atherosclerosis, diabetes, and cancer .
Scientific Research Applications
4-Hydroxy Nonenal Alkyne has a wide range of scientific research applications:
Future Directions
Mechanism of Action
Target of Action
4-Hydroxynon-2-en-8-ynal (aHNE) is a terminal alkynyl analog of 4-hydroxynonenal (HNE), a byproduct of lipid peroxidation . The primary targets of aHNE are proteins, specifically their amine and thiol functional groups . It reacts with nucleophilic centers on proteins, leading to protein modifications .
Mode of Action
The mode of action of aHNE involves its reaction with protein amine and thiol functional groups . This reaction is similar to the chemistry of HNE, its parent compound . Proteins modified with aHNE undergo reaction with a click reagent that bears azido and biotin groups separated by a photocleavable linker . This leads to the formation of stable Michael adducts with a hemiacetal structure .
Biochemical Pathways
This compound is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids . It is also produced from the 15-lipoxygenase metabolites of these fatty acids . The compound is considered a soft electrophile and is prone to be attacked by nucleophiles, such as thiol or amino groups .
Pharmacokinetics
It is known that proteins modified with ahne can be affinity purified on streptavidin beads . Photolysis of the beads with low-intensity UV light releases bound biotinylated proteins or peptides, i.e., proteins or peptides modified by aHNE .
Result of Action
The result of aHNE’s action is the modification of proteins, leading to changes in their function . For example, it has been shown that both human serum albumin (HSA) and ApoA1 in human plasma undergo significant modification by aHNE . These modifications can have various effects on the function of the proteins and the cells in which they are present .
Action Environment
The action of aHNE is influenced by the oxidative stress in the environment . Higher quantities of aHNE are found during oxidative stress due to the increase in the lipid peroxidation chain reaction . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of reactive oxygen species and the degree of lipid peroxidation .
Biochemical Analysis
Biochemical Properties
4-Hydroxynon-2-en-8-ynal is a reactive product of lipid peroxidation and is known to react with nucleophilic centers on proteins . This nine carbon α, β-unsaturated aldehyde contains three functional groups, which often act in concert and help to explain its high reactivity . It is prone to be attacked by nucleophiles, such as thiol or amino groups . Amino acids that react with this compound are cysteine, histidine, and lysine, leading to the formation of stable Michael adducts with a hemiacetal structure .
Cellular Effects
This compound is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . It has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion . At low concentrations, it affects many enzymes associated with cell growth, gene expression, long-term potentiation, inflammation, apoptosis, and blood-brain barrier permeability .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with protein amine and thiol functional groups by similar chemistry . Proteins modified with this compound undergo reaction with a click reagent that bears azido and biotin groups separated by a photocleavable linker .
Temporal Effects in Laboratory Settings
In laboratory settings, plasma samples need to be stored at -80 degrees C or less to avoid greater loss of this compound . Samples with this compound concentrations close to the physiological level were shown to be stable over 22 months at -80 degrees C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher levels of this compound were found in knock-out animals, due to the absence of the RLIP76 transport mechanism .
Metabolic Pathways
This compound is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The conjugation product, GSHNE, is then transported from the cell . The GSH conjugation is catalyzed by glutathione-S-transferases (GSTs), which along with the transporter(s) play a major role in regulating this compound levels in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy Nonenal Alkyne can be synthesized from the corresponding (2E,4E)-2,4-alkadienals through a reduction-oxygenation process using molecular oxygen and triethylsilane in the presence of cobalt (II) porphyrin as a catalyst, followed by treatment with trimethylphosphite . This method allows for the efficient production of (E)-4-hydroxy-2-alkenals, including 4-Hydroxy Nonenal Alkyne.
Industrial Production Methods: While specific industrial production methods for 4-Hydroxy Nonenal Alkyne are not extensively documented, the compound can be produced in bulk quantities for research purposes. It is typically available in various purities and formulations, such as solutions in methyl acetate .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Nonenal Alkyne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, including carboxylic acids and epoxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The terminal alkyne group allows for click chemistry reactions, where it can react with azides to form triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Click Chemistry: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Carboxylic acids and epoxides.
Reduction: Alcohols.
Click Chemistry: Triazoles.
Comparison with Similar Compounds
4-Hydroxy Nonenal: The parent compound, which lacks the terminal alkyne group.
4-Oxo-trans-2-nonenal: Another lipid peroxidation product with similar biological activities.
4-Hydroxy-trans-2-hexenal: A shorter-chain analog with similar reactivity.
Uniqueness: 4-Hydroxy Nonenal Alkyne is unique due to its terminal alkyne group, which allows for specific bioconjugation reactions through click chemistry . This feature makes it particularly valuable in research applications where precise molecular modifications are required.
Properties
IUPAC Name |
4-hydroxynon-2-en-8-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECVCDYORIBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693938 | |
| Record name | 4-Hydroxynon-2-en-8-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011268-23-7 | |
| Record name | 4-Hydroxynon-2-en-8-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


